1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related spiro compounds involves multi-step chemical reactions, starting from basic organic precursors. For example, bromination of 1-methylpiperidine-4-carboxaldehyde to produce derivatives such as 1,4,9-triazaspiro[5.5]undecane highlights the complexity and precision required in synthesizing spiro compounds. The synthesis involves cyanoethylation, alkylation with alkyl halides, and subsequent reduction and derivatization steps to obtain the desired spiro compounds (R. A. Kuroyan, V. V. Sarkisyan, & S. Vartanyan, 1986).
Molecular Structure Analysis
The molecular structure of spiro compounds like 1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide is confirmed using various spectroscopic methods, including IR, 1H and 13C NMR spectroscopy, and mass spectrometry. These techniques provide detailed information about the arrangement of atoms within the molecule and the chemical environment of specific functional groups. For instance, the first representative of perhydro-1,3-dioxa-6-azocines was synthesized and structurally confirmed using these spectroscopic methods (B. F. Kukharev, 1995).
Chemical Reactions and Properties
Spiro compounds undergo various chemical reactions that modify their structure and properties. The reactions include acylation, cyclization, and Diels-Alder reactions, which can introduce new functional groups or change the compound's molecular geometry. These reactions are pivotal in exploring the chemical behavior of spiro compounds and developing new synthetic pathways for their derivatives. For example, the acylation of the enamino tautomer of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones demonstrates the reactivity of spiro compounds towards different reagents (V. Konovalova et al., 2014).
properties
IUPAC Name |
1,10-dimethyl-9-oxo-N-(2-phenylethyl)-1,4,10-triazaspiro[5.6]dodecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-22-13-11-20(10-8-18(22)25)16-24(15-14-23(20)2)19(26)21-12-9-17-6-4-3-5-7-17/h3-7H,8-16H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARJKEKUJRFPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC1=O)CN(CCN2C)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.